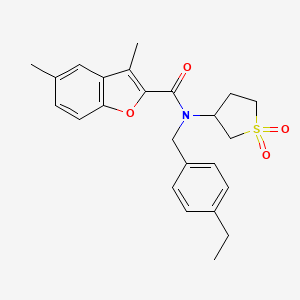![molecular formula C23H25NO5S B4092517 3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B4092517.png)
3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
描述
3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. This compound features a unique structure with a thiophene ring, a methoxyphenyl group, and diethyl ester functionalities. Dihydropyridines are known for their significant pharmacological activities, particularly in the field of cardiovascular medicine.
准备方法
The synthesis of 3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the dihydropyridine core. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: Dihydropyridine derivatives are known for their use as calcium channel blockers in the treatment of hypertension and angina.
Industry: It is used in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of this compound, particularly in its role as a calcium channel blocker, involves the inhibition of calcium ion influx through L-type calcium channels. This leads to vasodilation and a reduction in blood pressure. The molecular targets include the alpha-1 subunit of the L-type calcium channels, and the pathways involved are related to the regulation of vascular smooth muscle contraction.
相似化合物的比较
Similar compounds include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. Compared to these compounds, 3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE may exhibit unique pharmacokinetic properties and specific interactions due to the presence of the thiophene and methoxyphenyl groups. These structural differences can influence its potency, selectivity, and overall therapeutic profile.
属性
IUPAC Name |
diethyl 1-[(4-methoxyphenyl)methyl]-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5S/c1-4-28-22(25)18-14-24(13-16-8-10-17(27-3)11-9-16)15-19(23(26)29-5-2)21(18)20-7-6-12-30-20/h6-12,14-15,21H,4-5,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIWAEVENMUBNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=CS2)C(=O)OCC)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4092443.png)
![2-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B4092452.png)
![7-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4092463.png)
![6-[(3,5-dimethyl-1-piperidinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine](/img/structure/B4092470.png)

![N-benzyl-5-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4092479.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4092486.png)
![4-(azepan-1-yl)-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4092490.png)
![Ethyl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B4092496.png)

methyl]thiourea](/img/structure/B4092521.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxybutanamide](/img/structure/B4092525.png)
![4-butoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4092534.png)
![N-({5-[(2-{[4-bromo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)-3,4-dimethoxybenzamide](/img/structure/B4092539.png)
